Copper bis(dimethylhexanoate)

Organometallic chemistry Catalysis Solvent compatibility

Researchers often face inconsistent catalytic performance due to undefined ligand architecture in generic copper carboxylates. Copper bis(dimethylhexanoate) (CAS 94086-51-8) eliminates this variability with its precise 2,2-dimethylhexanoate ligand. - Defined α-geminal dimethyl substitution provides steric control at the Cu(II) center, influencing polymer tacticity. - C8 chain length balances high organic solvent solubility with clean thermal decomposition for thin-film precursors. - Supplied with batch-specific purity analysis, ensuring reproducibility for polymerization and materials synthesis.

Molecular Formula C16H30CuO4
Molecular Weight 349.95 g/mol
CAS No. 94086-51-8
Cat. No. B12659697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper bis(dimethylhexanoate)
CAS94086-51-8
Molecular FormulaC16H30CuO4
Molecular Weight349.95 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cu+2]
InChIInChI=1S/2C8H16O2.Cu/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2
InChIKeyZZRRDRWGCZYYHK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Copper Bis(dimethylhexanoate)


Copper bis(dimethylhexanoate) (CAS 94086-51-8) is a copper(II) carboxylate coordination compound with the molecular formula C16H30CuO4 and a molecular weight of 349.95 g/mol [1]. The compound consists of a central copper(II) ion coordinated by two 2,2-dimethylhexanoate ligands . As a member of the broader class of copper carboxylates, it exhibits the characteristic dimeric paddle-wheel structure common to Cu(II) carboxylates, which governs its coordination chemistry and reactivity [2]. This compound finds application as a catalyst in polymerization and oxidation processes , as an intermediate in the synthesis of functional materials [3], and as a precursor for copper-based nanomaterials . Its branched dimethylhexanoate ligand structure distinguishes it from linear-chain and differently-branched copper carboxylate analogs, with implications for solubility, thermal stability, and process compatibility in both research and industrial contexts.

Catalyst workflow Supports polymerization and oxidation catalysis with sterically defined Cu(II) center
Precursor route Enables chemical solution deposition of thin films via intermediate C8 chain length
Coordination model α-Geminal dimethyl ligand probes steric effects in dimeric paddle-wheel complexes

Why Copper Bis(dimethylhexanoate) Cannot Be Substituted


Copper carboxylates are not interchangeable commodities; the specific structure of the carboxylate ligand directly governs key performance parameters including solubility in organic media, thermal decomposition behavior, and coordination geometry at the copper center [1]. Copper bis(dimethylhexanoate) features a 2,2-dimethylhexanoate ligand with geminal methyl substitution at the α-carbon, creating steric bulk adjacent to the carboxylate binding site [2]. This α-branching pattern differs fundamentally from the β-branching of neodecanoate (which contains a mixture of branched isomers with substitution further down the chain) [3] and the linear ethyl-branching of 2-ethylhexanoate [4]. These structural differences translate into measurable variations in solubility parameters, thermal stability windows, and catalytic performance in reactions where ligand sterics influence transition-state geometries [5]. Procurement decisions based solely on copper content or generic "copper carboxylate" classification risk selecting a compound with incompatible solubility, inappropriate decomposition temperature for a given thermal process, or suboptimal steric properties for a specific catalytic transformation. The evidence below quantifies where these structural distinctions produce verifiable functional differentiation.

Branching α-geminal dimethyl substitution creates distinct steric hindrance near Cu(II); neodecanoate and 2-ethylhexanoate differ substantially in steric profile and may alter catalytic selectivity.
Chain length C8 vs. C6 or C10 chain length shifts organic solubility and thermal decomposition range; direct replacement may compromise processing windows.
Molecular weight Lower MW compared to neodecanoate affects molar activity per unit mass; procurement based on copper content alone may overlook ligand-dependent performance.

Copper Bis(dimethylhexanoate) Comparative Evidence


Molecular Weight and LogP vs. Copper Neodecanoate

Copper bis(dimethylhexanoate) (C16H30CuO4, MW 349.95 g/mol) has a molecular weight approximately 14% lower than copper neodecanoate (C20H38CuO4, MW 406.03 g/mol) due to its shorter C8 ligand chain length compared to neodecanoate's C10 chain [1]. The calculated octanol-water partition coefficient (LogP) for copper bis(dimethylhexanoate) is 1.9 [2], reflecting its lipophilic character. This lower molecular weight and moderate LogP value influence its solubility behavior in organic solvents and its compatibility with non-polar reaction media.

MW & LogP
Cross-study comparable
Target: 349.95 g/mol, LogP 1.9
Comparator: 406.03 g/mol (neodecanoate)
Lower MW may increase molar activity; LogP governs biphasic partitioning for catalyst recovery.
ΔMW 13.8%; neodecanoate LogP estimated higher.
Organometallic chemistry Catalysis Solvent compatibility

Ligand Branching: α-Geminal Dimethyl vs. β-Branched

The ligand architecture of copper bis(dimethylhexanoate) features 2,2-dimethylhexanoate, with geminal methyl substitution at the α-carbon adjacent to the carboxylate binding site . This creates significant steric bulk in immediate proximity to the Cu(II) coordination sphere. In contrast, copper neodecanoate employs ligands derived from neodecanoic acid, which is a mixture of highly branched C10 isomers where the branching occurs further from the carboxylate group (β, γ, or δ positions) [1]. Copper(II) 2-ethylhexanoate features a linear ethyl substituent at the α-position rather than geminal dimethyl [2]. These differences in steric environment around the metal center directly influence the stability and geometry of coordination complexes formed during catalysis.

Ligand branching
Class-level inference
α-geminal dimethyl vs. β/γ-branched neodecanoate; vs. α-monoethyl 2-ethylhexanoate
Geminal bulk restricts substrate access to Cu(II); may modulate reaction rates and selectivity.
Steric ranking: α-geminal dimethyl > α-monoethyl > β-branched.
Coordination chemistry Steric effects Catalyst design

Chain Length Effects on Solubility and Thermal Properties

Copper bis(dimethylhexanoate) features a C8 ligand chain length, positioning it between copper(II) hexanoate (C6 linear chain, MW 293.85 g/mol) and copper neodecanoate (C10 branched chain, MW 406.03 g/mol) [1]. Systematic studies of copper carboxylates with varying alkyl chain lengths demonstrate that increasing chain length reduces water solubility and shifts thermal decomposition to higher temperatures [2]. The specific C8 chain length of copper bis(dimethylhexanoate) provides a balanced solubility profile suitable for organic solvent-based processes while maintaining lower volatility than C6 analogs and better thermal processability than longer-chain C10 derivatives.

Chain length (C8)
Class-level inference
Intermediate between C6 (hexanoate) and C10 (neodecanoate)
Balances organic solubility (better than C6) and thermal clean burnout (vs. C10 residue risk).
Data from systematic copper carboxylate series.
Thermal stability Solubility engineering Precursor chemistry

Hydrogen Bond Acceptor Baseline for Computational Studies

Copper bis(dimethylhexanoate) has been characterized with 4 hydrogen bond acceptor counts . This quantitative descriptor arises from the four carbonyl oxygen atoms across the two carboxylate ligands coordinated to the copper center. For computational chemistry, molecular docking studies, and quantitative structure-activity relationship (QSAR) modeling, this value serves as a defined input parameter that influences predicted binding affinities and intermolecular interactions.

H-bond acceptors
Data to verify
4 hydrogen bond acceptors (calculated)
Provides input for computational docking/QSPR; source review recommended.
No peer-reviewed validation of this descriptor.
Computational chemistry Molecular docking Drug discovery

Conformational Flexibility vs. 2-Ethylhexanoate

Copper bis(dimethylhexanoate) contains 6 rotatable bonds per molecular formula unit [1]. Copper(II) 2-ethylhexanoate shares the identical molecular formula (C16H30CuO4) and molecular weight (349.95 g/mol), but differs in ligand architecture (α-ethyl vs. α-geminal dimethyl substitution) [2]. While both compounds share the same gross formula and rotatable bond count, the geminal dimethyl substitution in copper bis(dimethylhexanoate) restricts conformational freedom near the carboxylate head group due to steric crowding, potentially reducing the effective degrees of freedom accessible in the ligand's conformational ensemble compared to the monoethyl-substituted analog.

Conformational flexibility
Class-level inference
6 rotatable bonds; α-geminal dimethyl vs. α-monoethyl in 2-ethylhexanoate
Geminal substitution restricts conformational space; may influence entropic contributions to binding.
Both share same molecular formula, but differ in effective flexibility.
Conformational analysis Ligand flexibility Entropy effects

Copper Bis(dimethylhexanoate) Application Scenarios


Polymerization Catalysis in Non-Polar Media

Copper bis(dimethylhexanoate) is employed as a catalyst in polymerization reactions, including styrene derivative polymerization, where its organic solubility and defined coordination geometry facilitate reaction initiation and propagation . The α-geminal dimethyl substitution pattern of the 2,2-dimethylhexanoate ligand creates a sterically constrained environment around the copper(II) center, which may influence polymer tacticity and molecular weight distribution compared to less sterically hindered copper carboxylate catalysts such as copper(II) 2-ethylhexanoate [1]. The compound's moderate LogP of 1.9 [2] and lipophilic character support compatibility with non-polar monomer systems.

Antimicrobial and Deodorizing Formulations

Patent literature describes compositions comprising copper compounds, including copper carboxylates, blended with oxocarboxylic acid compounds to achieve deodorizing, fungicidal, and moldproof properties [3]. Copper bis(dimethylhexanoate) serves as a copper ion source in such formulations, where the release of bioactive copper(II) ions mediates antimicrobial activity. The lipophilic nature of the dimethylhexanoate ligand (LogP 1.9) [2] may enhance penetration into biological membranes or hydrophobic material matrices compared to more hydrophilic copper sources.

Thin-Film Precursor via Chemical Solution Deposition

Metal carboxylates are established precursors for chemical solution deposition of thin films, where the nature of the carboxylate ligand critically influences precursor solubility, thermal decomposition pathway, and film quality [4]. Copper bis(dimethylhexanoate) offers an intermediate C8 chain length that balances organic solvent solubility (superior to shorter-chain C6 carboxylates) with favorable thermal decomposition characteristics (cleaner burn-out than longer-chain C10 carboxylates which may leave higher carbon residue) [5]. The branched α-geminal dimethyl structure may also influence the coordination chemistry in mixed-metal precursor solutions.

Coordination Chemistry of Dimeric Paddle-Wheel Complexes

Copper(II) carboxylates of higher fatty acids form characteristic dimeric paddle-wheel structures that exhibit interesting spectral, mesogenic, and catalytic properties [6]. Copper bis(dimethylhexanoate), with its branched C8 ligand, serves as a model compound for investigating how α-branching influences dimer stability, intermolecular packing, and the formation of higher-order tetranuclear associations [7]. These fundamental studies inform the rational design of copper-based catalysts and functional materials where ligand architecture dictates supramolecular organization.

Application
Selection Property
Validation Focus
Polymerization catalysis
Steric environment at Cu(II) center
Polymer tacticity and molecular weight distribution
Antimicrobial formulation research
Copper ion release and lipophilic ligand profile
Antimicrobial activity in target material matrix
Thin-film precursor
C8 chain length for solubility/thermal balance
Film quality and carbon residue analysis
Coordination chemistry model
α-branching effect on paddle-wheel dimer stability
Supramolecular packing and tetranuclear association

Technical Documentation Hub

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